molecular formula C31H40O12 B1151818 13-O-Deacetyltaxumairol Z CAS No. 220935-39-7

13-O-Deacetyltaxumairol Z

Cat. No.: B1151818
CAS No.: 220935-39-7
M. Wt: 604.6 g/mol
InChI Key:
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Mechanism of Action

Target of Action

13-O-Deacetyltaxumairol Z is a natural compound isolated from extracts of the Formosan Taxus mairei The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known to be an inhibitor

Biochemical Pathways

Given its origin from the taxus species, it may share some similarities with other taxane diterpenoids, which are known to interfere with microtubule function

Result of Action

As an inhibitor , it likely interferes with the normal function of its target molecules, leading to changes at the cellular level. More research is needed to elucidate these effects.

Biochemical Analysis

Biochemical Properties

13-O-Deacetyltaxumairol Z plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with microtubule-associated proteins, stabilizing microtubules and preventing their depolymerization. This interaction is crucial in the context of its potential anti-cancer properties, as it can inhibit cell division by stabilizing microtubules .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This binding interaction is critical for its role in disrupting mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as myelosuppression and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can also exert biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport. Once inside the cell, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules. Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-O-Deacetyltaxumairol Z typically involves the extraction and isolation from the bark of Taxus species. The process includes several steps of purification and characterization to ensure the compound’s purity and structural integrity .

Industrial Production Methods: Most of the available compound is obtained through extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions: 13-O-Deacetyltaxumairol Z can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

  • Taxayunnansin A
  • 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
  • 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
  • Taxuspine W
  • Taxin B

Comparison: 13-O-Deacetyltaxumairol Z is unique due to its specific structural features and biological activities. Compared to other taxane diterpenoids, it has distinct functional groups that contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGQOGNFFVNFT-LPRGFTSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the structure of 13-O-Deacetyltaxumairol Z determined?

A2: The researchers utilized extensive two-dimensional (2D) nuclear magnetic resonance (NMR) analysis to determine the structure of this compound []. This technique allows for the identification of individual atoms and their connections within a molecule, leading to the complete structural assignment.

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